molecular formula C35H29F3N4O3 B15193741 (E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide

Cat. No.: B15193741
M. Wt: 610.6 g/mol
InChI Key: KCUJLASIKDWYNU-SWGQDTFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple aromatic rings, fluorine atoms, and an amide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of fluorine atoms, and the coupling of the aminopyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as an inhibitor or activator of specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of (E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide stands out due to its complex structure, which includes multiple aromatic rings and fluorine atoms. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

Molecular Formula

C35H29F3N4O3

Molecular Weight

610.6 g/mol

IUPAC Name

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)29-18-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-21-45-30(33(27)29)20-41-32(43)12-2-22-1-11-31(39)40-19-22/h1-12,17-19,21H,13-16,20H2,(H2,39,40)(H,41,43)/b12-2+

InChI Key

KCUJLASIKDWYNU-SWGQDTFXSA-N

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC4=COC(=C4C(=C3)C5=CC=C(C=C5)F)CNC(=O)/C=C/C6=CN=C(C=C6)N

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC4=COC(=C4C(=C3)C5=CC=C(C=C5)F)CNC(=O)C=CC6=CN=C(C=C6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.